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Compound of Interest

Compound Name: (3-Nitrophenyl) 2-phenylacetate

CAS No.: 85121-10-4

Cat. No.: B1660887

Get Quote

Executive Summary
This technical guide details the synthesis of (3-Nitrophenyl) 2-phenylacetate (CAS: N/A for

specific isomer, generic esters often cited), a compound frequently utilized as a chromogenic

substrate in enzyme kinetic studies (e.g., lipases, esterases) and as a probe for examining

electronic effects in Hammett linear free energy relationships.

Unlike aliphatic esterification, the reaction involves a phenol (3-nitrophenol), which possesses

reduced nucleophilicity due to the electron-withdrawing nitro group. Consequently, standard

Fischer esterification is kinetically disfavored. This guide presents two high-fidelity protocols:

Acyl Chloride Activation (Primary Route): High-yielding, scalable, and robust.

Steglich Esterification (Secondary Route): Mild conditions suitable for parallel synthesis or

acid-sensitive analogs.
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The target molecule is an ester derived from phenylacetic acid (acyl donor) and 3-nitrophenol

(nucleophile).

Bond Disconnection: The C-O bond between the carbonyl carbon and the phenolic oxygen.

Mechanistic Challenge: The

of 3-nitrophenol (~8.3) makes the phenoxide stable but less nucleophilic than alkyl alcohols.
The carbonyl carbon must be activated to a high degree (Acyl Chloride or O-Acylisourea) to
facilitate attack.
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Protocol A: Acyl Chloride Method (The Gold
Standard)
Rationale: This method offers the highest conversion rates for electron-deficient phenols. The

generation of the acid chloride creates a potent electrophile that overcomes the poor

nucleophilicity of the nitrophenol.

Materials
Phenylacetic acid (1.0 equiv)

Thionyl chloride (

) (1.5 equiv) or Oxalyl chloride (1.2 equiv)

3-Nitrophenol (1.0 equiv)
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Triethylamine (

) (1.2 equiv) or Pyridine

Dichloromethane (DCM) (Anhydrous)

DMF (Catalytic drop)

Step-by-Step Methodology
Phase 1: Activation (Preparation of Phenylacetyl Chloride)

Setup: Equip a flame-dried Round Bottom Flask (RBF) with a reflux condenser and a drying

tube (

or

line).

Dissolution: Dissolve Phenylacetic acid (10 mmol) in anhydrous DCM (20 mL).

Chlorination: Add Thionyl chloride (15 mmol) dropwise. Add 1 drop of DMF to catalyze the

formation of the Vilsmeier-Haack intermediate.

Reflux: Heat to gentle reflux (

) for 2–3 hours. Monitor gas evolution (

).

Isolation: Once gas evolution ceases, concentrate the mixture in vacuo to remove excess

and solvent. The residue is Phenylacetyl chloride (usually a yellow oil). Note: Use
immediately.

Phase 2: Esterification[1]
Preparation: Dissolve 3-Nitrophenol (10 mmol) and Triethylamine (12 mmol) in anhydrous

DCM (30 mL) in a fresh reaction vessel. Cool to

.
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Addition: Dissolve the crude Phenylacetyl chloride from Phase 1 in minimal DCM (5 mL) and

add it dropwise to the phenol solution over 15 minutes.

Observation: The solution may become cloudy due to the precipitation of triethylamine

hydrochloride salts.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

Quench: Add water (20 mL) to hydrolyze unreacted acid chloride.

Phase 3: Workup & Purification[2][3]
Extraction: Separate the organic layer.[2][4] Wash sequentially with:

1M HCl (2 x 15 mL) – Removes excess amine/pyridine.

Sat.

(2 x 15 mL) – Removes unreacted acid/phenol.

Brine (1 x 15 mL).

Drying: Dry over anhydrous

, filter, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography

(Silica gel, 10-20% EtOAc in Hexanes).

Protocol B: Steglich Esterification (Mild Alternative)
Rationale: Useful if the substrate contains acid-sensitive groups or if generating the acid

chloride is operationally difficult. It uses DCC to form an O-acylisourea intermediate.

Materials
Phenylacetic acid (1.0 equiv)

3-Nitrophenol (1.0 equiv)
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DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

DCM (Anhydrous)

Step-by-Step Methodology
Mixing: In a dry flask, dissolve Phenylacetic acid (10 mmol), 3-Nitrophenol (10 mmol), and

DMAP (1 mmol) in anhydrous DCM (40 mL).

Coupling: Cool to

. Add DCC (11 mmol) dissolved in DCM (5 mL) dropwise.

Precipitation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

Stirring: Stir at

for 30 mins, then at RT overnight.

Filtration: Filter off the DCU solid through a Celite pad.

Workup: Wash the filtrate with 0.5M HCl, sat.

, and brine. Dry and concentrate.

Purification: Required. Column chromatography is usually necessary to remove traces of

DCU and N-acylurea byproducts.

Analytical Characterization
Since specific literature melting points for the meta isomer are less common than the para

isomer, the following data is derived from standard spectroscopic principles for this specific

structural combination.

Expected Data Table
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Property Value / Description

Appearance
White to pale yellow crystalline solid or oil

(dependent on purity).

Molecular Formula

Molecular Weight 257.24 g/mol

(TLC) ~0.4–0.5 (20% EtOAc/Hexane)

Melting Point
Expected range: 50–60°C (Estimate based on

p-isomer MP of ~78°C).

Spectroscopic Signature ( NMR, , 400 MHz)
3.85 (s, 2H): Benzylic protons of the phenylacetate group (

).

7.25–7.40 (m, 5H): Protons of the phenylacetic acid ring.

7.45 (d, 1H): Nitrophenyl ring proton (C6 position).

7.55 (t, 1H): Nitrophenyl ring proton (C5 position, pseudo-triplet).

8.05 (s, 1H): Nitrophenyl ring proton (C2 position, between Oxygen and Nitro).

8.15 (d, 1H): Nitrophenyl ring proton (C4 position).

Infrared (IR)[6]
1760–1770

: C=O stretch (Phenolic ester, shifted higher than alkyl esters).

1530 & 1350

: N-O stretch (Nitro group).
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Issue: Low Yield in Protocol A

Cause: Hydrolysis of Phenylacetyl chloride.[2]

Fix: Ensure all glassware is flame-dried. Check the quality of

.

Issue: "Sticky" Urea Byproduct in Protocol B

Cause: Incomplete removal of DCU.

Fix: Cool the reaction mixture to

before filtration to maximize DCU precipitation. Switch coupling agent to EDC (water-soluble
urea byproduct).

Issue: Colored Impurities

Cause: Oxidation of nitrophenol or presence of free amines.

Fix: Wash organic layer thoroughly with dilute HCl. Recrystallize from ethanol with activated

charcoal if necessary.

Safety & Compliance
Phenylacetyl Chloride: Lachrymator. Causes severe skin burns and eye damage. Handle

only in a fume hood.

3-Nitrophenol: Toxic if swallowed or inhaled. Irritating to eyes and skin.

DCC: Potent allergen/sensitizer. Avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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